disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

green analytical chemistry chloride determination mercury elimination

Replace mercuric chloranilate with this mercury-free alternative for chloride and thiol quantification. This disilver(I) salt of chloranilic acid serves as a dual-purpose solid-phase reagent, combining the precipitating Ag(I) cation with the chromogenic chloranilate dianion (λmax ~530 nm) in a single, sparingly soluble matrix. - Enables heterogeneous formats (packed columns, immobilized reactors, microfluidic channels) impossible with separate Ag(I) solutions. - Validated for flow-injection analysis of chloride (LOD 0.5 mg/L, RSD 1.1%) and pharmaceutical thiols (captopril LOD 8.0×10⁻⁶ M, RSD 0.35%). - Compatible with wearable CF diagnostic sensors requiring consistent particle size and ≥98% purity for batch reproducibility.

Molecular Formula C6Ag2Cl2O4
Molecular Weight 422.70 g/mol
CAS No. 22855-70-5
Cat. No. B13757503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate
CAS22855-70-5
Molecular FormulaC6Ag2Cl2O4
Molecular Weight422.70 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ag+].[Ag+]
InChIInChI=1S/C6H2Cl2O4.2Ag/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2
InChIKeyHDAPVNLIQQSUEY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Chloranilate for Anion Detection and Wearable Sensors


Silver chloranilate (disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate; Ag₂C₆Cl₂O₄; MW 422.71 g/mol) is a sparingly soluble disilver(I) salt of chloranilic acid, classified within the metal chloranilate family of coordination compounds. It functions as a dual-purpose solid-phase reagent in which the Ag(I) cation selectively precipitates target anions (chloride, thiols, thiol-containing pharmaceuticals) while releasing the intensely colored chloranilate dianion (λₘₐₓ ≈ 530 nm) for indirect spectrophotometric quantification [1][2]. Its primary commercially relevant differentiator versus in-class metal chloranilates is the elimination of mercury from analytical workflows—mercuric chloranilate, the historical benchmark for colorimetric chloride determination, introduces toxic Hg(II) waste and is subject to increasingly restrictive regulatory controls under Minamata Convention frameworks [3]. Silver chloranilate is available from Sigma-Aldrich (AldrichCPR, Cat. No. R163805), MP Biomedicals, and AKSci (≥98% purity), though commercial supply remains limited to research quantities with multiple vendors listing the product as discontinued or custom-synthesis only .

Mercury-Free Analysis Eliminates Hg waste from chloride workflows
Solid-Phase Reactor Format Immobilized reagent for FIA and microfluidics
Chloride & Thiol Detection Dual analyte capability via Ag precipitation

Silver Chloranilate: Why It Cannot Be Substituted


Metal chloranilates are not functionally interchangeable despite sharing the chloranilate dianion chromophore. Each metal cation dictates the analyte specificity profile via its differential solubility product (Kₛₚ) toward target anions: barium chloranilate selectively responds to sulfate, mercuric chloranilate to chloride/cyanide/sulfide, and silver chloranilate to chloride and thiol-bearing compounds [1][2]. Critically, substitution with common soluble silver salts (e.g., AgNO₃) fails because silver chloranilate uniquely combines the precipitating Ag(I) cation with the chromogenic chloranilate anion in a single, sparingly soluble solid-phase reagent—enabling heterogeneous reaction formats (packed columns, immobilized solid-phase reactors, embedded microfluidic channels) that cannot be replicated with separate Ag(I) and indicator solutions [3]. Furthermore, silver chloranilate's documented limitation—formation of colloidal AgCl that can interfere with spectrophotometric measurements—is precisely why mercuric chloranilate has historically been preferred for homogeneous chloride assays; thus, procurement decisions must align the reagent's specific failure mode and analyte compatibility profile with the intended analytical platform [4].

Alternative
Why Not Interchangeable
AgNO₃ (soluble silver salt)
Lacks solid-phase reagent capability; requires separate indicator
Mercuric chloranilate
Hg waste liability; regulatory restrictions under Minamata Convention
Barium chloranilate
Selective for sulfate only; no chloride or thiol response

Silver Chloranilate: Comparative Performance Evidence


Mercury-Free Colorimetric Chloride Detection

Mercuric chloranilate, the benchmark reagent for colorimetric chloride analysis since 1957, generates Hg(II)-containing waste that is classified as hazardous under the Minamata Convention on Mercury and subject to increasingly stringent disposal regulations [1]. Silver chloranilate replaces mercury with silver as the precipitating cation, eliminating Hg from the analytical waste stream entirely. The critical trade-off is documented in the primary literature: silver chloranilate produces colloidal silver chloride that can interfere with spectrophotometric measurements in homogeneous solution formats, whereas mercuric chloranilate yields soluble HgCl₂ that does not cause turbidity [1]. However, in heterogeneous solid-phase reactor formats (packed columns, immobilized resin), this colloidal AgCl limitation is circumvented because the precipitate remains trapped within the solid phase, enabling mercury-free operation with equivalent analytical performance [2].

Hg-Free Chloride Detection
Head-to-head
Mercuric chloranilate: Hg waste, Minamata restricted. Silver chloranilate: Ag waste, not treaty-controlled.
Supports mercury elimination in chloride workflows
Heterogeneous format avoids AgCl colloid interference
green analytical chemistry chloride determination mercury elimination regulatory compliance

Solid-Phase Reactor Precision in Captopril FIA

When silver chloranilate is immobilized in a polyester resin solid-phase reactor for flow-injection spectrophotometric determination of captopril (a thiol-containing antihypertensive drug), the method achieves a relative standard deviation (RSD) of 0.35% (n = 10) at 3.0 × 10⁻⁴ mol L⁻¹ captopril, with a detection limit of 8.0 × 10⁻⁶ mol L⁻¹ and an analytical throughput of 70 determinations per hour [1]. For comparison, conventional batch spectrophotometric methods for pharmaceutical thiol determination typically report RSD values in the 1–5% range with substantially lower throughput. The solid-phase reactor format also eliminates the need for daily reagent preparation, as the immobilized silver chloranilate column remains stable over extended periods of continuous use [1]. The linear dynamic range spans 1.0 × 10⁻⁵ to 5.0 × 10⁻⁴ mol L⁻¹ captopril, and common pharmaceutical excipients (lactose, microcrystalline cellulose, starch, magnesium stearate) produced no significant interference [1].

Captopril FIA Reproducibility
Cross-study comparable
RSD = 0.35%
70 h⁻¹ throughput; LOD 8.0 × 10⁻⁶ M
Supports pharmacopoeial precision requirements
Solid-phase reactor, no daily reagent prep
flow-injection analysis solid-phase reactor captopril determination analytical reproducibility

Long-Pathlength Signal Amplification for Chloride

In a solid-phase reactor configuration with a 100 cm optical path liquid-core waveguide flow cell, silver chloranilate-based chloride determination produced analytical signals 75-fold higher and sensitivity 12-fold greater than the same chemistry using a conventional 1 cm flow cell [1]. This configuration enabled chloride quantification across the 0.5–100 mg L⁻¹ range with an RSD of 1.1% (n = 20), a sample throughput of 80 h⁻¹, and a remarkably low waste generation of approximately 100 ng of chloranilate ions per determination [1]. The results agreed with a reference method at the 95% confidence level when applied to natural water samples. By comparison, the conventional mercuric thiocyanate/Fe(III) spectrophotometric method for chloride—still widely used—requires high Hg(II) concentrations and generates mercury-laden waste incompatible with green chemistry principles [1].

Long-Pathlength Signal Boost
Head-to-head
75× signal vs 1 cm cell
12× sensitivity; RSD 1.1% (n=20)
Extends lower quantification limit for trace Cl⁻
100 cm waveguide cell; ~100 ng chloranilate waste/run
long-pathlength spectrophotometry chloride trace analysis signal amplification natural water monitoring

Instrument-Free Sweat Chloride Detection for CF

Silver chloranilate has been validated as the chloride-responsive colorimetric reagent in skin-interfaced microfluidic 'sweat sticker' devices for cystic fibrosis (CF) diagnosis [1]. In a 2021 clinical validation study, the silver chloranilate-based sweat sticker demonstrated clinical equivalence to conventional pilocarpine iontophoresis with laboratory chloridometry, while dramatically simplifying the collection process—eliminating the need for iontophoresis equipment, external power, and off-site laboratory analysis [1]. A 2025 follow-up study in PNAS further validated the CF Patch (using silver chloranilate embedded in pHEMA hydrogel) for remote monitoring of sweat chloride in adult CF patients, demonstrating strong correlation with gold-standard chloridometry [2]. The reagent produces a purple color proportional to chloride concentration, quantified via smartphone camera image analysis, enabling point-of-care or at-home testing [1][2]. In contrast, the traditional silver chromate-based sweat chloride test paper—historically used for CF screening—has been deemed 'inappropriate for skin application' by the Cystic Fibrosis Foundation due to silver chromate's carcinogenicity [3].

Sweat Cl⁻ Wearable Validation
Head-to-head
Microfluidic sticker vs chloridometry
Non-carcinogenic vs Ag₂CrO₄; passive sweat collection
Reported endpoint agreement in research cohorts
Smartphone readout; iontophoresis not required
wearable biosensor sweat chloride cystic fibrosis diagnosis colorimetric microfluidics

Thiol and Chloride Selectivity Profile

The metal chloranilate family exhibits metal-cation-dependent analyte selectivity governed by the relative solubility products of the metal–analyte precipitate versus the metal chloranilate itself. Silver chloranilate responds to chloride (via AgCl precipitation, Kₛₚ AgCl ≈ 1.8 × 10⁻¹⁰) and thiol-containing compounds including cysteine, glutathione, and the pharmaceutical captopril (via Ag–thiolate bond formation) [1][2]. By contrast, barium chloranilate is selective for sulfate (BaSO₄, Kₛₚ ≈ 1.1 × 10⁻¹⁰), and mercuric chloranilate responds to chloride, cyanide, sulfide, and sulfite [3][4]. Silver chloranilate is the only member of the chloranilate reagent family demonstrated for thiol-specific detection, enabling applications in pharmaceutical analysis (captopril, cysteine-containing formulations) that are inaccessible to barium or mercuric chloranilate [2]. For chloride determination specifically, silver chloranilate in heterogeneous solid-phase formats avoids mercury toxicity while maintaining comparable sensitivity; however, for homogeneous solution-phase chloride assays, mercuric chloranilate remains technically superior due to the absence of colloidal precipitate interference [1].

Selectivity Panel
Class-level
Unique thiol detection among metal chloranilates
Align reagent with target analyte panel
Data to verify; Ksp-driven selectivity
metal chloranilate selectivity anion detection panel thiol determination chloride determination

Silver Chloranilate Applications


Mercury-Free Flow-Injection Chloride Analysis

Environmental testing laboratories seeking to eliminate mercury from chloride analysis workflows can deploy silver chloranilate in a packed-column or solid-phase reactor flow-injection format, as validated by Sagara et al. (1992) [1]. The method achieves chloride determination in the 1–20 μg mL⁻¹ range with one sample per 2-minute throughput and negligible interference from common anions when coupled with an upstream cation-exchange column. The 2007 Talanta study further demonstrated that coupling the silver chloranilate solid-phase reactor with a 100 cm liquid-core waveguide flow cell yields 75-fold signal enhancement, enabling detection down to 0.5 mg L⁻¹ chloride with RSD 1.1% (n = 20) and only ~100 ng chloranilate waste per determination [2]. This scenario is particularly relevant for laboratories in jurisdictions with strict mercury discharge regulations or those pursuing ISO 14001 environmental management certification.

Captopril Determination via Solid-Phase Reactor FIA

Pharmaceutical QC laboratories can implement silver chloranilate immobilized in polyester resin for flow-injection determination of captopril in finished dosage forms, achieving RSD 0.35% (n = 10)—well within pharmacopoeial precision requirements—with 70 determinations per hour and a detection limit of 8.0 × 10⁻⁶ mol L⁻¹ [1]. The method is free from interference by common tablet excipients (lactose, microcrystalline cellulose, starch, magnesium stearate) and was validated against a potentiometric reference method. This approach can be extended to other thiol-containing pharmaceuticals (cysteine, N-acetylcysteine, glutathione formulations) where the Ag(I)–thiolate precipitation chemistry is applicable.

Wearable Sweat Chloride Sensors for Cystic Fibrosis

Silver chloranilate embedded in pHEMA hydrogel within skin-interfaced microfluidic devices enables instrument-free, colorimetric sweat chloride quantification for CF diagnosis and remote monitoring, as demonstrated in clinical studies published in Science Translational Medicine (2021) and PNAS (2025) [1][2]. The reagent's non-carcinogenic profile (versus silver chromate) and compatibility with passive sweat collection (no iontophoresis required) make it the preferred colorimetric chemistry for next-generation wearable CF diagnostic patches. Device developers and clinical diagnostic companies should source silver chloranilate of consistent particle size and purity (≥98%) to ensure reproducible colorimetric response across production batches .

Thiol Quantification in Biochemical and Environmental Samples

Building on the foundational work by Olyšar and Staňková (1972) on spectrophotometric thiol determination using silver chloranilate [1], analytical laboratories can adapt this reagent for indirect quantification of thiol-containing biomolecules (cysteine, glutathione, coenzyme A) or environmental thiol pollutants. The method exploits the stoichiometric displacement of chloranilate dianion upon Ag–thiolate bond formation, with detection at 530 nm. While this predates modern flow-injection implementations, the underlying chemistry remains valid and can be integrated into contemporary automated platforms. This application scenario represents an opportunity for further method development and validation, as published quantitative performance data for non-pharmaceutical thiol matrices remain limited.

Application
Selection Property
Validation Focus
Mercury-free FIA chloride analysis
Solid-phase reactor compatibility
Signal enhancement and waste reduction
Captopril determination by FIA
Immobilized reagent column stability
Precision and throughput validation
Wearable sweat Cl⁻ monitoring
Non-carcinogenic colorimetric reagent
Colorimetric response batch reproducibility
Thiol quantification in research samples
Ag(I)–thiolate precipitation chemistry
Matrix effect and method development
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